molecular formula C9H11NO3 B1338567 Ethyl 2-cyano-3-oxocyclopentanecarboxylate CAS No. 72184-85-1

Ethyl 2-cyano-3-oxocyclopentanecarboxylate

Cat. No. B1338567
CAS RN: 72184-85-1
M. Wt: 181.19 g/mol
InChI Key: YLVQXWNYGDZDQP-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a compound that is part of a broader class of organic molecules that have been the subject of various synthetic and analytical studies due to their potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the research on related compounds can offer insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of Lewis acids. For instance, a novel cyclization reaction of ethenetricarboxylate derivative aromatic compounds in the presence of various Lewis acids has been reported to yield benzo-annulated cyclic compounds such as oxindole and benzofuran derivatives via Friedel-Crafts intramolecular Michael addition in high yields . Similarly, the synthesis of ethyl vis- and trans-2-isothiocyanato-1-cyclopentanecarboxylates was achieved by reacting the corresponding alicyclic ethyl 2-amino-1-carboxylates with thiophosgene . These methods could potentially be adapted for the synthesis of ethyl 2-cyano-3-oxocyclopentanecarboxylate.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 2-cyano-3-oxocyclopentanecarboxylate has been elucidated using spectroscopy and, in some cases, X-ray crystallography. For example, the reaction products of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline were determined by these methods, and a theoretical approach was used to study regioselectivity . These techniques are crucial for confirming the structure of synthesized compounds and understanding their molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the diradical polymerization of acrylonitrile was initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, demonstrating the potential of these compounds in polymer chemistry . Additionally, the antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were evaluated, indicating the biological relevance of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to ethyl 2-cyano-3-oxocyclopentanecarboxylate can be inferred from the studies on similar molecules. For example, the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 was investigated, which provides insights into the oxidative stability and reactivity of these compounds . The physical properties such as solubility, melting point, and boiling point are typically characterized as part of the compound's profile, although such data is not directly provided in the papers for the specific compound .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is utilized in chemical synthesis, particularly in the formation of various derivatives. For instance, it has been employed in the selective generation of three contiguous stereogenic centers on a cyclohexane ring, demonstrating its versatility in creating complex molecular structures (Herradón & Seebach, 1989).

Antioxidant and Anti-Inflammatory Activities

Studies have also explored its potential in pharmacological contexts. One such study synthesized novel compounds from ethyl 2-cyano-3-oxocyclopentanecarboxylate derivatives, demonstrating significant in vitro antioxidant and in vivo anti-inflammatory activities. These findings suggest potential therapeutic applications for compounds derived from ethyl 2-cyano-3-oxocyclopentanecarboxylate (Madhavi & Sreeramya, 2017).

Application in Asymmetric Synthesis

The compound has been effectively used in the asymmetric synthesis of specific pseudodipeptides, indicating its application in producing peptides and proteins for structural studies and as potential enzyme inhibitors (Dutheuil et al., 2013).

Photoreactions and Synthon Use

Ethyl 2-cyano-3-oxocyclopentanecarboxylate is involved in photochemical reactions, leading to the formation of ω-substituted esters, highlighting its utility in photochemical applications (Tokuda et al., 1978). Additionally, it serves as a synthon in the synthesis of macrocyclic systems, demonstrating its importance in constructing complex chemical structures (Zoorob et al., 2012).

Safety And Hazards

The compound is considered combustible and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethyl 2-cyano-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(6)5-10/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVQXWNYGDZDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-oxocyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Ausmees, A Selyutina, K Kuett, K Lippur… - … and Nucleic Acids, 2011 - Taylor & Francis
… Ethyl 2-cyano-3-oxocyclopentanecarboxylate 4 (28.5 g, 0.157 mol) is dissolved in an 18% HCl solution (660 mL) and heated to reflux for 1 hour. The mixture is concentrated and …
Number of citations: 5 www.tandfonline.com

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